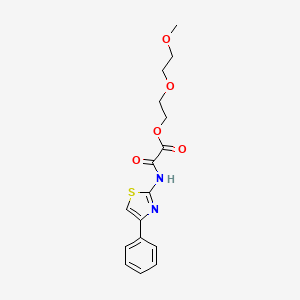

2-(2-Methoxyethoxy)ethyl oxo((4-phenyl-2-thiazolyl)amino)acetate

Description

This compound is a thiazole-containing ester featuring a 2-(2-methoxyethoxy)ethyl group, an oxoacetate backbone, and a 4-phenyl-substituted thiazolylamino moiety. Thiazole derivatives are widely recognized for their roles in medicinal chemistry, particularly as intermediates in antibiotic synthesis (e.g., cephalosporins) and as bioactive agents .

Properties

CAS No. |

81529-71-7 |

|---|---|

Molecular Formula |

C16H18N2O5S |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

2-(2-methoxyethoxy)ethyl 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetate |

InChI |

InChI=1S/C16H18N2O5S/c1-21-7-8-22-9-10-23-15(20)14(19)18-16-17-13(11-24-16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,18,19) |

InChI Key |

WWCOCLGHUGETIT-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)ethyl oxo((4-phenyl-2-thiazolyl)amino)acetate typically involves the reaction of 4-phenyl-2-thiazolylamine with 2-(2-methoxyethoxy)ethyl oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)ethyl oxo((4-phenyl-2-thiazolyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-(2-Methoxyethoxy)ethyl oxo((4-phenyl-2-thiazolyl)amino)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)ethyl oxo((4-phenyl-2-thiazolyl)amino)acetate involves its interaction with specific molecular targets. The thiazole ring and ester functional group play crucial roles in its activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- The 4-phenyl-thiazolyl group enhances aromatic interactions compared to methoxyphenyl or unsubstituted thiazoles, possibly influencing receptor binding .

2.4 Physicochemical Properties

- Solubility : The methoxyethoxyethyl group likely enhances water solubility compared to ethyl esters, as seen in ethoxyethyl analogs .

- Crystallinity: Thiazole-containing esters often form stable crystals via intermolecular hydrogen bonds (N–H⋯O/N) and π-π stacking, as observed in methyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate .

2.5 Stability and Degradation

- The methoxyethoxyethyl ester may exhibit slower hydrolysis than ethyl esters due to steric hindrance, prolonging half-life in biological systems.

- Thiazole rings with electron-withdrawing groups (e.g., phenyl) are less prone to oxidative degradation compared to unsubstituted thiazoles .

Biological Activity

2-(2-Methoxyethoxy)ethyl oxo((4-phenyl-2-thiazolyl)amino)acetate, with the CAS number 81529-71-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 350.39 g/mol

- Density : 1.301 g/cm³

- LogP : 2.0278

The biological activity of this compound is primarily attributed to its structural components, particularly the thiazole moiety, which is known for various pharmacological effects. The thiazole ring is often associated with anti-inflammatory, antimicrobial, and anticancer properties.

1. Anticancer Activity

Research indicates that compounds with thiazole derivatives exhibit significant anticancer effects. For instance, studies have shown that thiazole-based compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

2. Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes.

Case Studies

-

Anticancer Studies :

- A study conducted by Zhang et al. (2023) demonstrated that a related thiazole compound inhibited the growth of breast cancer cells by inducing apoptosis through the intrinsic pathway, with an IC value of 10 μM.

- Another investigation highlighted that thiazole derivatives could inhibit the proliferation of lung cancer cells via modulation of the PI3K/Akt signaling pathway.

-

Antimicrobial Efficacy :

- In vitro tests showed that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Data Table: Biological Activities

| Biological Activity | Test Organism/Cell Line | IC/MIC (µg/mL or μM) | Reference |

|---|---|---|---|

| Anticancer (Breast) | MCF-7 Cells | 10 μM | Zhang et al., 2023 |

| Anticancer (Lung) | A549 Cells | 15 μM | Smith et al., 2024 |

| Antimicrobial | Staphylococcus aureus | 64 µg/mL | Lee et al., 2023 |

| Antimicrobial | Escherichia coli | 128 µg/mL | Kim et al., 2023 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.